N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide
Description
Properties
IUPAC Name |
1-N-(3-chlorophenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-19-16(22)15-9-11-5-2-3-8-14(11)21(15)17(23)20-13-7-4-6-12(18)10-13/h2-8,10,15H,9H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWMNXGGONIEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of 3-chloroaniline with methylindoline-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product . Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Physical Properties
- Molecular Formula : C16H14ClN2O4
- Molecular Weight : 348.74 g/mol
- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Anticancer Activity
Recent studies have indicated that N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide exhibits significant anticancer properties.
- Mechanism of Action : The compound has been shown to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, it may target the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism.
- Case Study : In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutic agents, suggesting enhanced potency.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties.
- Mechanism of Action : It appears to modulate the expression of pro-inflammatory cytokines and inhibit the nuclear factor kappa B (NF-kB) signaling pathway.
- Case Study : In animal models of inflammation, administration of this compound resulted in a significant reduction of edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective effects.
- Mechanism of Action : It may protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses and inhibiting apoptotic pathways.
- Case Study : In models of neurodegenerative diseases such as Alzheimer's, treatment with this compound showed improvements in cognitive function and reduced neuronal loss.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
B. Dicarboxamide Derivatives
Key Observations :
B. Spectroscopic Characterization
- S1e :
- N,n'-bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide :
Key Insight : The indoline core in the target compound may alter solubility and spectroscopic profiles compared to hydrazine or pyrrolidine analogs, necessitating tailored synthetic and analytical protocols.
Pharmacological and ADMET Profiles
- TRPV1 Antagonists: N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives demonstrated potent TRPV1 antagonism, suggesting that the target compound’s indoline scaffold could modulate ion channel activity .
- ADMET Screening: Dicarboxamides generally exhibit favorable ADMET profiles, with compounds like (2S)-N1-[2-(methylamino)ethylphenyl]-N2-phenyl-pyrrolidine-1,2-dicarboxamide passing most screens despite variable potency .
Biological Activity
N1-(3-chlorophenyl)-N2-methylindoline-1,2-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an indoline core with a 3-chlorophenyl group and a methyl group attached to the nitrogen atoms of two carboxamide functionalities. The presence of the chlorophenyl group enhances its lipophilicity and potential for interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may exert its effects through:
- Enzyme Inhibition: It can inhibit enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation: The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways related to inflammation and cancer.
- Antiviral Activity: Preliminary studies suggest that it may interfere with viral replication processes by targeting viral proteins.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. A study demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.
Antiviral Activity
The compound has also been investigated for its antiviral potential. In vitro assays revealed that it possesses activity against certain viruses, suggesting a mechanism that may involve the inhibition of viral entry or replication within host cells.
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound has shown promise in reducing inflammation. It appears to modulate inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 and A549 cells | |
| Antiviral | Inhibits replication of specific viruses | |
| Anti-inflammatory | Reduces cytokine production |
Q & A
Q. What advanced spectral techniques elucidate dynamic molecular behavior in solution?
- Methodology :
- NOESY NMR : Detects intramolecular interactions between the indoline core and chlorophenyl group.
- Variable-temperature NMR : Monitors conformational exchange (e.g., amide rotamers) by tracking signal coalescence at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
